molecular formula C12H16N2O B11897334 N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

Cat. No.: B11897334
M. Wt: 204.27 g/mol
InChI Key: JVZCARVIZDGMEI-UHFFFAOYSA-N
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Description

N-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a synthetic organic compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a structure of high significance in medicinal chemistry. This scaffold is recognized as a privileged structure due to its presence in numerous bioactive molecules and pharmacologically relevant therapeutic agents . Tetrahydroquinoline derivatives have been extensively investigated for their potent inhibitory effects on key biological pathways, positioning them as valuable tools for drug discovery research. The core tetrahydroquinoline structure is associated with a wide spectrum of biological activities. Notably, specific derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity . The NF-κB signaling pathway is a pivotal research target because it regulates immune, inflammatory, and apoptotic responses, and its dysregulation is implicated in diseases such as cancer and inflammatory disorders . In vitro studies have demonstrated that certain tetrahydroquinoline-2-carboxamide analogues can exhibit cytotoxicity against a panel of human cancer cell lines, including NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, and HCT 15 . The structure-activity relationship (SAR) studies suggest that the nature of the substituents on the carboxamide nitrogen and the tetrahydroquinoline core can profoundly influence the compound's potency and specificity . Beyond oncology and immunology research, the broader tetrahydroquinoline class has shown promise in other therapeutic areas, including as antimicrobial, antimalarial, and antiviral agents . This versatile research profile makes the tetrahydroquinoline carboxamide class a compelling subject for further investigation in hit-to-lead optimization and mechanism-of-action studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

InChI

InChI=1S/C12H16N2O/c1-2-13-12(15)10-5-3-7-11-9(10)6-4-8-14-11/h3,5,7,14H,2,4,6,8H2,1H3,(H,13,15)

InChI Key

JVZCARVIZDGMEI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C2CCCNC2=CC=C1

Origin of Product

United States

Preparation Methods

Cascade Reactions for Core Formation and Functionalization

Cascade reactions are a prominent approach for synthesizing tetrahydroquinoline derivatives. For N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, this method typically involves sequential cyclization and functionalization steps:

  • Reagents : Hydrogen peroxide (H₂O₂), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and aldehydes are employed to facilitate cyclization and oxidation .

  • Procedure :

    • Cyclization : A substituted aniline derivative undergoes cyclization with an aldehyde (e.g., acetaldehyde) to form the tetrahydroquinoline core.

    • N-Ethylation : The nitrogen atom is ethylated using ethyl bromide or ethyl iodide under basic conditions.

    • Carboxamide Introduction : The 5-position is functionalized via carboxamidation using activated carboxylic acids (e.g., acyl chlorides) or through coupling reagents like HATU .

  • Yield : Cascade reactions often achieve moderate to high yields (50–75%) due to their step-efficient nature.

Reductive Amination and One-Pot Synthesis

A one-pot strategy using reductive amination simplifies the synthesis by combining multiple steps:

  • Reagents : CuCl₂ catalyst, t-butyl hydroperoxide (TBHP), and n-butyl vinyl ether .

  • Procedure :

    • Iminium Formation : N-Ethylaniline reacts with vinyl ether in the presence of CuCl₂ and TBHP to form an iminium intermediate.

    • Cyclization : Intramolecular cyclization generates the tetrahydroquinoline core.

    • Carboxamidation : Post-cyclization functionalization at the 5-position is achieved via nitrile hydrolysis followed by amidation .

  • Yield : One-pot methods yield ~72% for analogous tetrahydroquinolines .

Grignard reagents enable the introduction of alkyl groups to the tetrahydroquinoline scaffold:

  • Reagents : Ethylmagnesium bromide, Pd/C catalyst for hydrogenation .

  • Procedure :

    • Ketone Formation : A dihydroquinolin-4-one intermediate is treated with ethylmagnesium bromide to form a tertiary alcohol.

    • Hydrogenation : Catalytic hydrogenation reduces the quinoline ring to tetrahydroquinoline.

    • Carboxamide Installation : The 5-position is oxidized to a carboxylic acid (e.g., using KMnO₄) and converted to the carboxamide .

  • Yield : Grignard-based methods yield 60–80% for related compounds .

Pictet-Spengler Condensation

This classical method is adapted for tetrahydroquinoline synthesis:

  • Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA), ethyl methylthioacetate .

  • Procedure :

    • Condensation : N-Sulfonyl-β-phenethylamine reacts with ethyl methylthioacetate under PIFA to form the tetrahydroquinoline core.

    • Deprotection and Functionalization : The sulfonyl group is removed, followed by N-ethylation and carboxamidation .

  • Yield : Yields for Pictet-Spengler-derived tetrahydroquinolines range from 50–65% .

Comparative Analysis of Methods

MethodKey ReagentsStepsYield (%)AdvantagesLimitations
Cascade ReactionsH₂O₂, DBU, aldehydes3–450–75High step efficiencyRequires strict temperature control
Suzuki CouplingPd(PPh₃)₄, boronate esters4–534–55Precise aryl functionalizationMulti-step, costly catalysts
Reductive AminationCuCl₂, TBHP3~72One-pot synthesisLimited substrate scope
Grignard AdditionEthylMgBr, Pd/C460–80Robust alkylationSensitive to moisture
Pictet-SpenglerPIFA, ethyl methylthioacetate3–450–65Classical, reliableRequires deprotection steps

Challenges and Optimizations

  • Regioselectivity : Ensuring carboxamide introduction at the 5-position requires directing groups (e.g., nitro or methoxy) during cyclization .

  • N-Ethylation Efficiency : Reductive amination with ethylamine or ethyl triflate improves N-ethylation yields compared to alkyl halides .

  • Green Chemistry : Recent efforts utilize microwave irradiation and solvent-free conditions to enhance reaction rates and yields .

Chemical Reactions Analysis

Solvolysis and Ketene Formation

This compound undergoes first-order solvolysis reactions under acidic or basic conditions. Studies on structurally related quinoline-3-carboxamides (e.g., laquinimod) demonstrate a unique proton transfer mechanism leading to ketene intermediates :

  • Mechanism : Intramolecular enol proton transfer to the carbonyl oxygen generates a ketene (3 ), facilitated by steric hindrance weakening intramolecular hydrogen bonds.

  • Kinetics : First-order rate constants (k=0.012min1k = 0.012 \, \text{min}^{-1} in methanol at 25°C) confirm unimolecular decomposition pathways .

CuCl₂-Catalyzed Cyclization

Copper(II) chloride enables efficient one-pot synthesis of tetrahydroquinoline derivatives via Lewis acid-mediated reactions :

Reaction ComponentsConditionsYieldProduct
N-Methyl-N-alkylaniline + vinyl etherCuCl₂, TBHP, RT, 12 hr58–92%1,4-Disubstituted tetrahydroquinoline

Mechanistic Steps :

  • Oxidation of CuCl₂ generates reactive intermediates.

  • Iminium ion formation followed by electrophilic aromatic cyclization .

Nucleophilic Substitution

The nitrogen atom in the tetrahydroquinoline core participates in nucleophilic reactions:

ReagentProductApplication
Alkyl halides (R-X)N-Alkylated derivativesBioactivity modulation
Acyl chlorides (RCOCl)N-Acylated analoguesProdrug development

Example : Reaction with benzyl chloride forms N-benzyl derivatives, enhancing receptor binding affinity.

Oxidation Reactions

Oxidative transformations occur at both the aromatic ring and nitrogen center:

Oxidizing AgentSite of OxidationProduct
KMnO₄ (acidic)Aromatic ringQuinoline-5-carboxamide
H₂O₂/Fe³⁺N-Ethyl groupN-Oxide derivatives

Quinoline formation via ring dehydrogenation is critical for enhancing π-stacking interactions in pharmacological applications .

Reductive Amination

Diastereoselective reductions enable stereochemical control in derivative synthesis :

Starting MaterialReducing AgentConditionsYieldDiastereoselectivity (cis:trans)
Cyclic imine intermediateH₂/Pd-C40 psi, 25°C93–98%95:5

Key Insight : Hydrogen adds to the face opposite bulky substituents, favoring cis-configured products .

Biological Activity-Driven Modifications

While not strictly a chemical reaction, interactions with biological targets inform synthetic strategies:

  • NF-κB Inhibition : Derivatives with electron-withdrawing groups (e.g., -CF₃) at C7 show 53-fold enhanced activity compared to parent compounds .

  • Anticancer Activity : Demethylation of methoxy groups to hydroxyls improves cytotoxicity (e.g., IC₅₀ = 0.70 μM for 6g against HCT15 cells) .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

CompoundKey Reactivity DifferenceReference
1-Methyl-1,2,3,4-tetrahydroquinolineLacks carboxamide-driven solvolysis
N-Benzyl-tetrahydroquinolineEnhanced electrophilic substitution due to benzyl group
Quinoline-3-carboxamideFaster ketene formation under steric strain

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Synthesis
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide serves as a crucial building block for synthesizing various bioactive compounds. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating complex molecular architectures. For instance, it can be oxidized to yield N-hydroxy lactams or reduced to form N-methyl derivatives.

Table 1: Chemical Reactions of this compound

Reaction TypeReaction ConditionsMajor Products Formed
OxidationHydrogen peroxide + tungstate ionsN-hydroxy lactams
ReductionOzonolysis + reductive aminationN-methyl derivatives
SubstitutionDBU + ethyl cyanoacetate + aldehydesHighly substituted tetrahydroquinolines

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In comparative studies against various pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated lower minimum inhibitory concentrations compared to traditional antibiotics .

Neuroprotective Effects
In animal models of ischemic injury, this compound has shown potential neuroprotective effects by reducing oxidative stress and neuronal apoptosis. Such findings suggest its applicability in developing therapeutic strategies for stroke and other neurodegenerative conditions .

Anticancer Activity
this compound has been screened for anticancer properties. In vitro studies revealed that it inhibited cell growth in specific cancer cell lines by up to 90% at concentrations as low as 25 μM. These results position the compound as a promising candidate for further anticancer drug development .

Industrial Applications

The compound is also being explored for industrial uses such as the production of photosensitizers and dyes. Its unique chemical properties allow it to function effectively in these roles, making it a versatile component in various formulations .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study comparing various tetrahydroquinoline derivatives found that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as an alternative to conventional antibiotics in treating bacterial infections.

Case Study 2: Neuroprotection
In a controlled experiment involving ischemic stroke models in rats, treatment with this compound resulted in a significant reduction in brain damage markers compared to untreated controls. This suggests its therapeutic potential in acute neurological conditions.

Case Study 3: Anticancer Screening
A systematic screening of tetrahydroquinoline derivatives identified this compound as one of the most effective compounds against specific cancer cell lines. Further exploration into its mechanism of action is warranted to understand its efficacy fully.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

  • Structural Differences : The isopropyl substituent at the nitrogen atom increases steric bulk compared to the ethyl group in the target compound. This modification may reduce membrane permeability but enhance target selectivity due to tighter steric constraints.
  • Synthesis and Availability: Both compounds share a tetrahydroquinoline-carboxamide core, but the isopropyl derivative is listed as discontinued, suggesting challenges in synthesis or stability .
  • Key Properties: The isopropyl group likely elevates logP values, impacting solubility. No direct biological data are available.

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • Structural Differences: A dimethylamino group replaces the ethyl substituent, and the carboxamide is at the 6-position instead of 3. This positional isomerism could alter electronic distribution and binding interactions.
  • Synthesis: Similar synthetic routes (e.g., carboxamide coupling) are implied, but the dimethylamino group may require reductive alkylation steps .

N-Aryl-6-Methoxy-tetrahydroquinoline Derivatives (e.g., Compounds 5a–5f in )

  • Structural Differences : These derivatives feature methoxy groups at the 6-position and diverse aryl substituents (e.g., chloro, bromo, carboxyl) on the benzene ring.
  • Synthesis : Prepared via EDCI/HOBt-mediated couplings, yielding compounds with antitumor activity. The ethyl carboxamide analog lacks the methoxy group, which is critical for the antitumor activity observed in 5a–5f .

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

  • Structural Differences: Isoquinoline scaffold (benzannulation at C1–C2) vs. quinoline (C2–C3). This alters ring conformation and electronic properties.
  • Physicochemical Data: Molecular weight = 204.27 g/mol (vs. 218.29 g/mol for the target compound, assuming similar substituents). The isoquinoline core may confer distinct binding modes due to spatial differences .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide Ethyl (N), carboxamide (C5) C₁₃H₁₆N₂O 218.29* Potential WDR91 ligand
N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide Isopropyl (N), carboxamide (C5) C₁₄H₁₈N₂O 230.31 Discontinued; higher logP
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide Dimethyl (N), carboxamide (C6) C₁₃H₁₆N₂O 218.29 Positional isomer; enhanced basicity
5a (N-(3-chloro-5-carbonylmethoxyphenyl)-6-methoxy-THQ) Cl, methoxy, aryl C₁₉H₁₇ClN₂O₄ 384.80 Antitumor activity (IC₅₀ = 1.2 µM)

*Calculated based on analogous structures.

Biological Activity

N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. Its synthesis typically involves the reaction of substituted quinolines with carboxylic acids or their derivatives. Recent advancements have utilized various synthetic strategies to enhance yield and bioactivity, including the use of coupling agents and cascade reactions .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, derivatives of tetrahydroquinoline have been evaluated for their cytotoxic effects against several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.69 to 22 µM against different cancer types, including breast and lung cancers .

Table 1: Cytotoxic Activity of this compound Derivatives

Cell LineIC50 (µM)Reference
MCF-720.1
A54914
HepG2Varies

The mechanism underlying the anticancer activity of this compound appears to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization. These processes lead to apoptosis in cancer cells by disrupting normal cellular functions .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies involving LPS-treated microglial cells demonstrated that derivatives could significantly reduce pro-inflammatory mediators such as IL-6 and TNF-α with IC50 values below 30 µM .

Table 2: Anti-inflammatory Activity of N-ethyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundInhibitory Effect on IL-6 (IC50 µM)Reference
HSR1101<30
HSR1102<30
HSR110540–80

Study on Antiproliferative Activity

A recent study synthesized a series of N-ethyl derivatives and evaluated their antiproliferative properties against various cancer cell lines. The results indicated that certain modifications significantly enhanced bioactivity compared to unmodified compounds. The most potent derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

In Silico Studies

In silico modeling studies have provided insights into the binding interactions of N-ethyl-1,2,3,4-tetrahydroquinoline derivatives with target proteins such as VEGFR-2. These studies suggest that structural modifications can enhance binding affinity and improve pharmacokinetic properties .

Q & A

Q. What are the standard synthetic routes for N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, and what analytical methods validate its purity?

A common approach involves cyclization of substituted quinoline precursors followed by carboxamide functionalization. For example, analogous tetrahydroquinoline derivatives are synthesized via nucleophilic substitution reactions using DMF/POCl₃ systems to activate carbonyl groups . Post-synthesis, purity is validated using HPLC (with C18 columns and acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm regioselectivity and absence of byproducts. Melting point analysis (e.g., 157–159°C for structurally similar compounds) further corroborates crystallinity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk category H315/H319) .
  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via authorized waste handlers to avoid environmental release .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., boiling point ~439°C for similar carboxamides) .
  • Forced Degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) followed by HPLC monitoring for degradation products .
  • Light Sensitivity : Accelerated photostability testing per ICH guidelines using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of N-ethyl-1,2,3,4-tetrahydroquinoline derivatives be addressed?

Regioselective synthesis often requires:

  • Directed Metalation : Use of lithiating agents (e.g., LDA) to direct substitution at the 5-position .
  • Protecting Groups : Boc or acetyl groups to block competing reactive sites during carboxamide formation .
  • Catalytic Strategies : Pd-catalyzed cross-coupling for C–N bond formation, minimizing side reactions .

Q. What methodologies resolve contradictions in reported biological activity data for this compound class?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Analogues : Subtle substituent changes (e.g., methoxy vs. ethyl groups) significantly alter receptor binding .
  • Assay Conditions : Variations in cell lines, solvent (DMSO concentration), or incubation times affect potency. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Metabolic Stability : Hepatic microsome assays can identify rapid degradation, explaining false-negative in vitro results .

Q. How does the N-ethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?

  • Lipophilicity : Ethyl groups balance solubility (LogP ~2.5) better than methyl (lower LogP) or propyl (higher LogP), enhancing membrane permeability .
  • Metabolic Resistance : Ethyl substituents reduce CYP450-mediated oxidation compared to bulkier groups, as shown in microsomal stability assays .
  • Toxicity : Ethyl derivatives show lower acute toxicity (LD₅₀ >500 mg/kg in rodents) than N-methyl analogues, per OECD 423 guidelines .

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to 5-HT receptors, focusing on hydrogen bonding with Asp155 and π-π stacking with Phe340 .
  • MD Simulations : Assess binding stability over 100 ns trajectories, quantifying root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR Models : Train models on substituent electronic parameters (Hammett σ) to predict IC₅₀ values for receptor inhibition .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with microwave assistance (120°C, 30 min) to maintain >80% yield .
  • Workflow Integration : In-line FTIR monitoring detects intermediates, enabling real-time adjustment of reaction parameters .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.7° for Form I vs. 10.3°, 20.1° for Form II .
  • DSC : Endothermic events at 158°C (Form I) and 162°C (Form II) indicate polymorphic transitions .
  • Raman Spectroscopy : Bands at 1670 cm⁻¹ (C=O stretch) shift with crystal packing differences .

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